Cas no 942007-07-0 ((2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide)

(2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide is a synthetic organic compound featuring a benzofuran-thiazole hybrid scaffold with a conjugated enamide linker. Its structural design incorporates a methoxy-substituted benzofuran moiety, which may enhance electronic properties and binding affinity in biological systems. The thiazole ring contributes to potential pharmacological activity, while the (2E)-3-phenylprop-2-enamide group introduces rigidity and planar geometry, potentially improving target selectivity. This compound is of interest in medicinal chemistry for its modular structure, enabling further derivatization for structure-activity relationship studies. Its well-defined stereochemistry (E-configuration) and heterocyclic framework make it a valuable intermediate for developing enzyme inhibitors or receptor modulators, particularly in oncology or inflammation research.
(2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide structure
942007-07-0 structure
Product name:(2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide
CAS No:942007-07-0
MF:C21H16N2O3S
MW:376.428343772888
CID:5984185
PubChem ID:41644528

(2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide
    • (E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
    • F2252-0024
    • (2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
    • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide
    • AKOS024631290
    • 942007-07-0
    • Inchi: 1S/C21H16N2O3S/c1-25-17-9-5-8-15-12-18(26-20(15)17)16-13-27-21(22-16)23-19(24)11-10-14-6-3-2-4-7-14/h2-13H,1H3,(H,22,23,24)/b11-10+
    • InChI Key: CKXGUBJCJXWOAA-ZHACJKMWSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC(OC)=C3O2)=CS1)(=O)/C=C/C1=CC=CC=C1

Computed Properties

  • Exact Mass: 376.08816355g/mol
  • Monoisotopic Mass: 376.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 92.6Ų

(2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0024-5mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2252-0024-75mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2252-0024-25mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2252-0024-100mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2252-0024-10mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2252-0024-50mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2252-0024-10μmol
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2252-0024-3mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2252-0024-30mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2252-0024-40mg
(2E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
942007-07-0 90%+
40mg
$140.0 2023-05-16

(2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide Related Literature

Additional information on (2E)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide

The Compound CAS No 942007-07-0: (2E)-N-(4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)-3-phenylprop-2-enamide

The compound CAS No 942007-07-0, also known as (2E)-N-(4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl)-3-phenylprop-2-enamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a thiazole ring, a benzofuran moiety, and an enamide functional group. The combination of these structural elements contributes to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery. Thiazoles are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. In the case of CAS No 942007-07-0, the thiazole ring is further substituted with a benzofuran group, which adds aromaticity and potential for additional interactions. The benzofuran moiety is particularly interesting due to its ability to undergo redox reactions and its role in stabilizing certain conformations of the molecule.

The enamide group in this compound plays a crucial role in its reactivity and selectivity. Enamides are known for their ability to act as Michael acceptors, making them valuable in organic synthesis for constructing complex molecules through conjugate additions. This property makes CAS No 942007-07-0 a promising candidate for use in medicinal chemistry, particularly in the development of inhibitors for key enzymes involved in disease pathways.

Recent research has also focused on the synthesis and characterization of similar compounds with substituted benzofuran groups. These studies have demonstrated that the methoxy substitution at position 7 of the benzofuran ring significantly influences the compound's solubility and bioavailability. This finding is critical for optimizing drug delivery systems and ensuring that the compound can effectively reach its target site within the body.

In addition to its pharmacological applications, CAS No 942007-07_

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